Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
“Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound that likely contains a cyclohexyl group, a 1,3-dioxolane group, and a thienyl group connected by a ketone . These types of compounds are often used in scientific research and can be applied in various fields, such as pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
Stereoselective Synthesis
The compound is utilized in the stereoselective formation of substituted 1,3-dioxolanes. This process involves a three-component assembly during the oxidation of alkenes with hypervalent iodine (III), leading to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate is then trapped with silyl enol ether to complete the formation of the dioxolane product, which is crucial for creating compounds with specific stereochemistry.
Protective Groups in Organic Synthesis
In organic synthesis, the dioxolane moiety of the compound can act as a protective group for carbonyl compounds. This is particularly useful when the carbonyl compound is sensitive to certain reaction conditions or when selective reactions on other functional groups are needed . The protection and subsequent deprotection of carbonyl groups are essential steps in multi-stage synthetic processes.
Oxidative Difunctionalization of Alkenes
The compound can be involved in the oxidative difunctionalization of alkenes. This transformation is attractive for forming useful synthetic intermediates, such as halogenation, oxygenation, amidation, and arylation . The resulting heterocyclic compounds have diverse structures, which are valuable in various chemical syntheses.
Heterocyclic Compound Formation
The 1,3-dioxolan-2-yl group in the compound can facilitate the regio- and stereoselective preparation of heterocyclic compounds. This is achieved by introducing a bidentate nucleophile to the alkene substrate, leading to the formation of bicyclic products . Heterocyclic compounds are fundamental in pharmaceuticals and agrochemicals.
Eco-Friendly Reductant in Synthesis
The compound’s synthesis can involve glucose as an eco-friendly reductant . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes by using safer, renewable reagents.
properties
IUPAC Name |
cyclohexyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h6-7,10,14H,1-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRQQGZQDNZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641898 | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-56-0 | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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